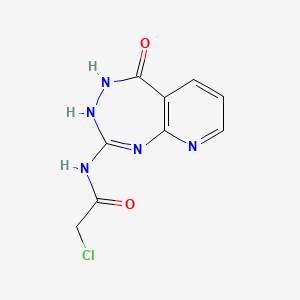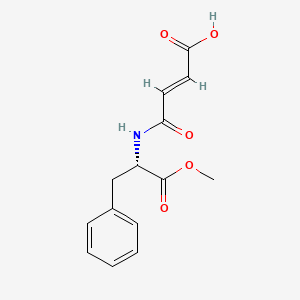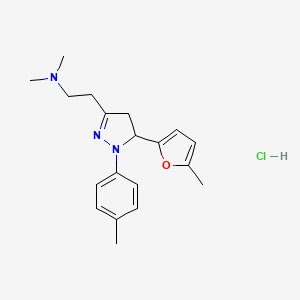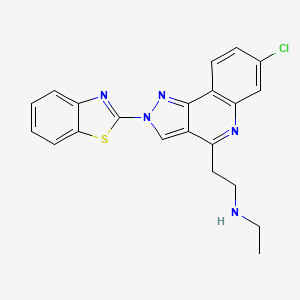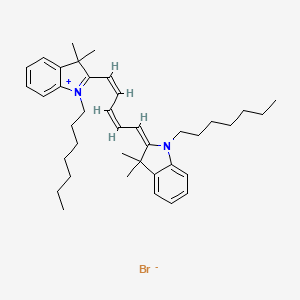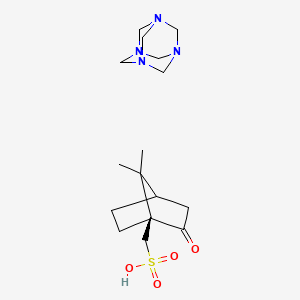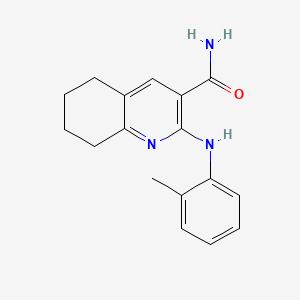
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- is a chemical compound with the molecular formula C17H19N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 2-methylaniline.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Synthetic Route: The quinoline is first functionalized to introduce the carboxamide group. This is followed by the reduction of the quinoline ring to form the tetrahydroquinoline structure.
Analyse Des Réactions Chimiques
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can further modify the tetrahydroquinoline ring.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Applications De Recherche Scientifique
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a selective inhibitor of ATM kinase, it has potential therapeutic applications in treating diseases related to DNA damage and repair mechanisms.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- involves its interaction with specific molecular targets:
ATM Kinase Inhibition: The compound selectively inhibits ATM kinase, a key enzyme involved in the DNA damage response pathway.
Molecular Targets: By inhibiting ATM kinase, the compound interferes with the repair of DNA double-strand breaks, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Pathways Involved: The inhibition of ATM kinase affects various downstream signaling pathways involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- can be compared with other quinoline derivatives:
Similar Compounds: Other quinoline carboxamides, such as 3-quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)-, share structural similarities but differ in their substituents and biological activities.
Uniqueness: The presence of the 2-methylphenylamino group in 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- imparts unique properties, such as selective ATM kinase inhibition, which may not be observed in other similar compounds
Propriétés
Numéro CAS |
117052-08-1 |
|---|---|
Formule moléculaire |
C17H19N3O |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
2-(2-methylanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-11-6-2-4-8-14(11)19-17-13(16(18)21)10-12-7-3-5-9-15(12)20-17/h2,4,6,8,10H,3,5,7,9H2,1H3,(H2,18,21)(H,19,20) |
Clé InChI |
MBOACEBEOXFQMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=C(C=C3CCCCC3=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


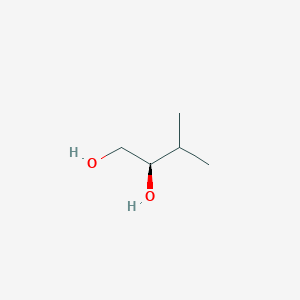
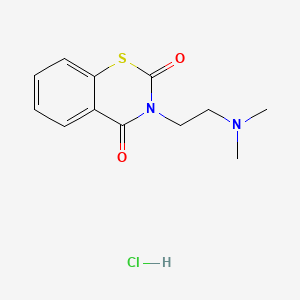
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
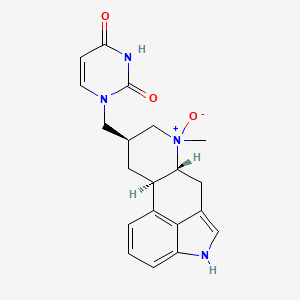
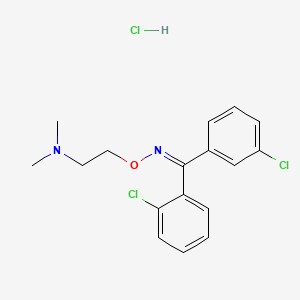
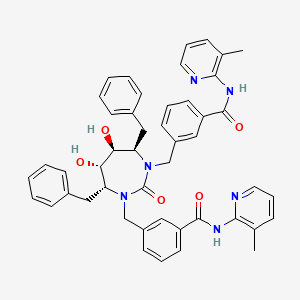
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
